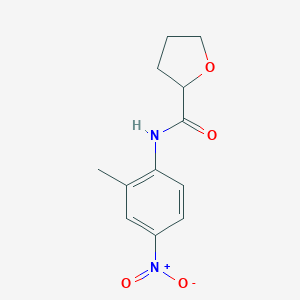
N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide is a synthetic organic compound characterized by the presence of an oxolane ring and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide typically involves the reaction of 2-methyl-4-nitroaniline with oxolane-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as coupling agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the aromatic ring.
科学的研究の応用
N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The oxolane ring may also contribute to the compound’s overall biological activity by stabilizing its interaction with target proteins .
類似化合物との比較
Similar Compounds
N-(4-nitrophenyl)oxolane-2-carboxamide: Similar structure but lacks the methyl group on the phenyl ring.
N-(2-methyl-4-nitrophenyl)acetohydrazonoyl bromide: Contains a different functional group but shares the nitrophenyl moiety.
Uniqueness
N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide is unique due to the presence of both the oxolane ring and the nitrophenyl group, which confer specific chemical and biological properties. The methyl group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
特性
分子式 |
C12H14N2O4 |
|---|---|
分子量 |
250.25g/mol |
IUPAC名 |
N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H14N2O4/c1-8-7-9(14(16)17)4-5-10(8)13-12(15)11-3-2-6-18-11/h4-5,7,11H,2-3,6H2,1H3,(H,13,15) |
InChIキー |
RWZRJWJDLSYVMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCO2 |
正規SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















